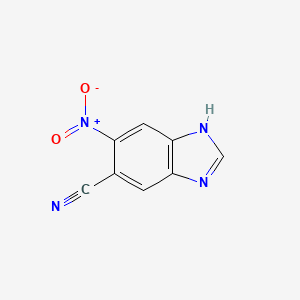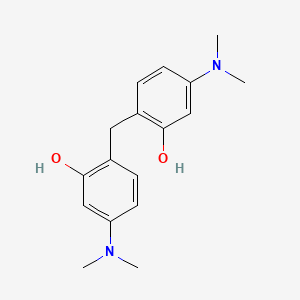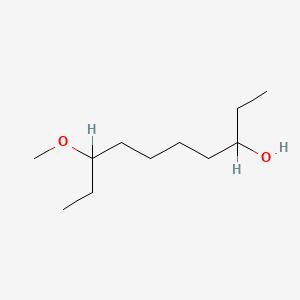
8-Methoxy-3-decanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-3-decanol is an organic compound with the molecular formula C11H24O2. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is notable for its methoxy group (-OCH3) attached to the eighth carbon and a hydroxyl group on the third carbon of the decane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-decanol can be achieved through several methods. One common approach involves the reaction of 8-methoxy-1-decanol with a suitable reducing agent to yield this compound. Another method includes the use of Grignard reagents, where 8-methoxy-1-decanol reacts with a Grignard reagent followed by hydrolysis to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-3-decanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 8-methoxy-3-decanone or 8-methoxy-3-decanal.
Reduction: Formation of 8-methoxydecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Methoxy-3-decanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Methoxy-3-decanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in various chemical interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Decanol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
8-Methoxy-1-decanol: Has the methoxy group on the eighth carbon but the hydroxyl group on the first carbon.
8-Methoxy-2-decanol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness
8-Methoxy-3-decanol is unique due to the specific positioning of the methoxy and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
30571-74-5 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
8-methoxydecan-3-ol |
InChI |
InChI=1S/C11H24O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h10-12H,4-9H2,1-3H3 |
Clé InChI |
CCNVDTKQLXRGNV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCC(CC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




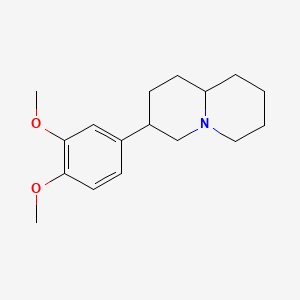

![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
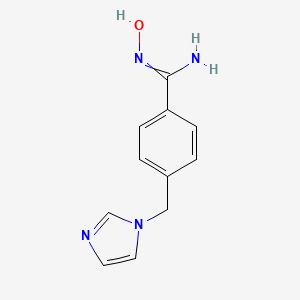

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)

![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
